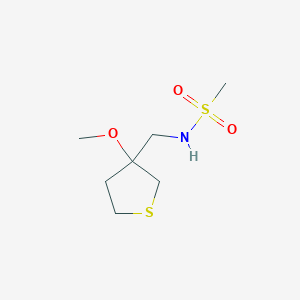

N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S2/c1-11-7(3-4-12-6-7)5-8-13(2,9)10/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGNCLSBENXVAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Sulfonamide Formation: The final step involves the reaction of the methoxytetrahydrothiophene intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonamide functionality.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmaceuticals: The compound’s sulfonamide group makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.

Biological Studies: It can be used in studies involving enzyme inhibition or protein binding.

Industry:

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or bind to specific receptors. This interaction can disrupt normal biological processes, leading to the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the tetrahydrothiophene ring.

Thiophene Derivatives: Compounds with a thiophene ring structure, such as thiophene-2-sulfonamide.

Uniqueness: N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is unique due to the combination of its tetrahydrothiophene ring and methanesulfonamide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is a synthetic organic compound classified as a sulfonamide. It features a unique structure that combines a tetrahydrothiophene ring with a methanesulfonamide moiety, which contributes to its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃NO₃S₂

- Molecular Weight : 225.3 g/mol

- CAS Number : 1448129-66-5

The compound's sulfonamide group is significant for its biological activity, making it a candidate for drug development, especially as an antibacterial or antifungal agent.

This compound's biological activity primarily stems from its ability to interact with various biological targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or bind to specific receptors. This interaction may disrupt normal biological processes, leading to therapeutic effects.

Antibacterial and Antifungal Potential

Research indicates that compounds in the sulfonamide class often exhibit antibacterial and antifungal properties. This compound may function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.

Antimicrobial Activity

A study conducted on various sulfonamides, including related compounds, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications, suggesting that the presence of the tetrahydrothiophene ring in this compound may enhance its potency compared to simpler sulfonamides.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against carbonic anhydrase and other hydrolases, revealing promising results that warrant further exploration into its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methanesulfonamide | Simple sulfonamide | Limited antibacterial activity |

| Thiophene Derivatives | Contains thiophene ring | Variable activity; dependent on substituents |

| N-(4-Methylthiazol-2-yl) | Contains thiazole ring | Notable antibacterial properties |

This compound stands out due to its unique combination of functional groups that enhance its biological properties compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group introduction. Key steps require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or THF), and catalysts like triethylamine to enhance reaction efficiency. Purification via recrystallization or column chromatography ensures high purity (>95%). Monitoring intermediates with HPLC and confirming final product structure via H/C NMR is critical .

Q. How do functional groups (e.g., sulfonamide, tetrahydrothiophene) influence the compound’s chemical reactivity and stability?

The sulfonamide group (-SONH-) contributes to hydrogen-bonding interactions and metabolic stability, while the tetrahydrothiophene ring introduces steric constraints and potential sulfur-mediated redox activity. Methoxy groups enhance solubility in polar solvents. Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Q. Which analytical techniques are essential for characterizing this compound and verifying purity?

- NMR spectroscopy : Confirms molecular structure and regiochemistry (e.g., H NMR for proton environments, C NMR for carbon backbone).

- HPLC : Monitors reaction progress and purity (≥98% purity threshold for pharmacological studies).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict biological targets and binding affinities for this compound?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electron distribution, while molecular docking simulates interactions with enzymes (e.g., cyclooxygenase-2) or receptors. For example, sulfonamide moieties may bind to catalytic pockets via hydrogen bonds, as seen in analogous anti-inflammatory agents .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents or N-labeled intermediates).

- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton-carbon correlations.

- High-resolution MS (HRMS) : Differentiates isobaric fragments. Contradictions often arise from solvent adducts or tautomeric forms, requiring iterative synthesis and analysis .

Q. How does the compound’s stereochemistry impact its bioactivity, and what chiral resolution methods are effective?

The tetrahydrothiophene ring may introduce stereocenters. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases can separate enantiomers. Bioactivity assays (e.g., IC comparisons) reveal stereospecific effects on target inhibition .

Q. What are the mechanistic pathways for its degradation under oxidative or hydrolytic stress?

Accelerated stability studies (40°C/75% RH) identify degradation products. LC-MS/MS detects sulfonic acid derivatives from sulfonamide hydrolysis or thiophene ring oxidation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.